![molecular formula C16H21NO8 B13876738 Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate](/img/structure/B13876738.png)
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate is a complex organic compound with a unique structure that includes a nitrophenyl group, a methoxymethoxy substituent, and a propanedioate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with an appropriate alkyl halide to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis under physiological conditions. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.
Diethyl ethoxymethylenemalonate: Another ester with similar applications in organic synthesis.
Uniqueness
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both nitrophenyl and methoxymethoxy groups provides additional reactivity and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C16H21NO8 |
|---|---|
Poids moléculaire |
355.34 g/mol |
Nom IUPAC |
diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate |
InChI |
InChI=1S/C16H21NO8/c1-4-23-15(18)13(16(19)24-5-2)9-11-8-12(25-10-22-3)6-7-14(11)17(20)21/h6-8,13H,4-5,9-10H2,1-3H3 |
Clé InChI |
WXWLEANUZOZJRD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=C(C=CC(=C1)OCOC)[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


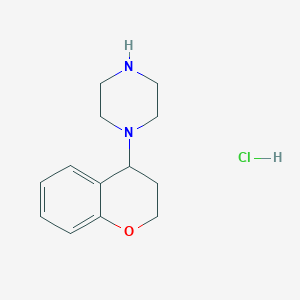
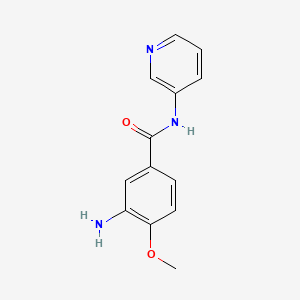
![Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13876664.png)
![6-chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13876673.png)
![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)
![4-[4-(Dimethylamino)anilino]benzoic acid](/img/structure/B13876694.png)
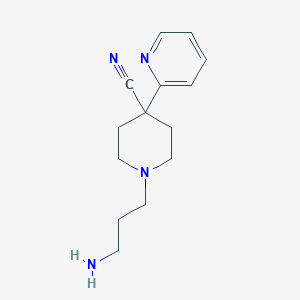
![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)
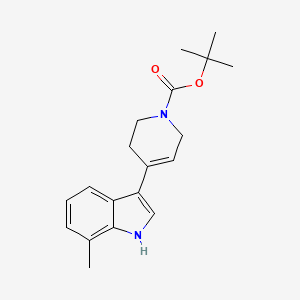


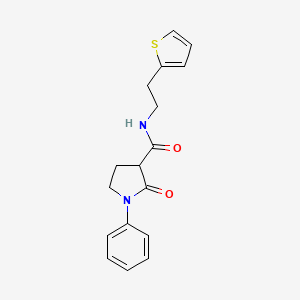
![4-(Ethylamino)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876733.png)
![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)
